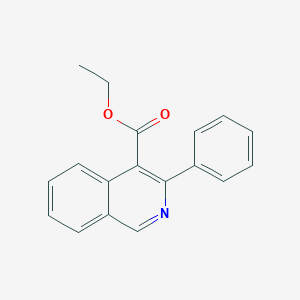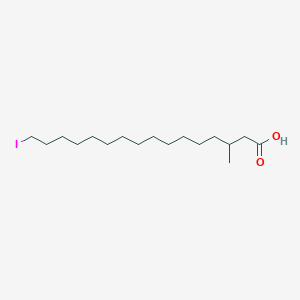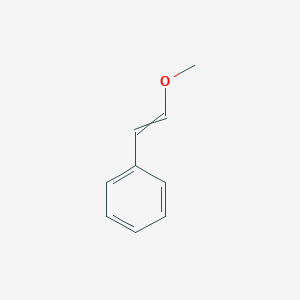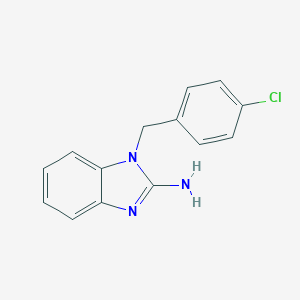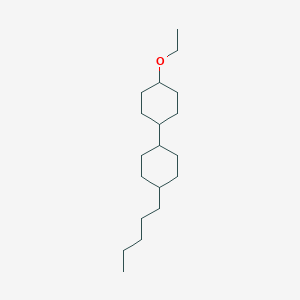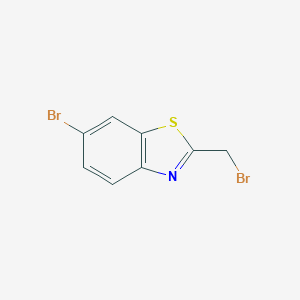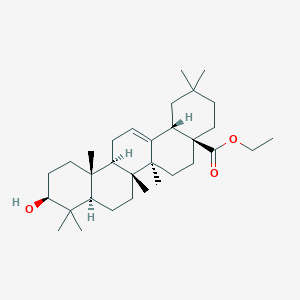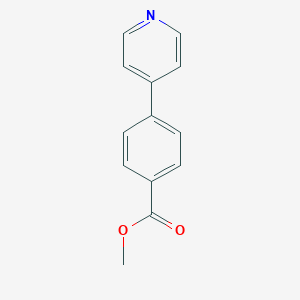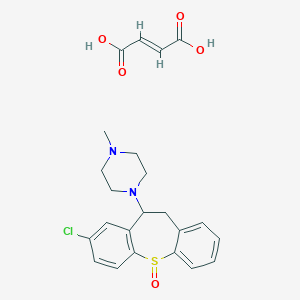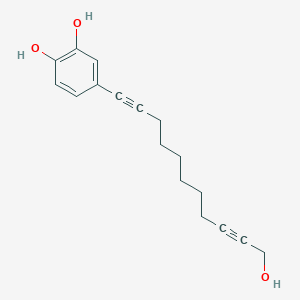
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of urea, which is a naturally occurring substance found in the human body. Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has shown promise in the treatment of various diseases, and its potential uses are still being explored.
作用機序
The mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
生化学的および生理学的効果
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
将来の方向性
There are many potential future directions for the use of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in scientific research. One area of interest is its potential use in the treatment of drug-resistant bacterial infections. It has also been suggested that this compound could be used in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- and to identify any potential side effects or toxicity concerns.
合成法
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- can be synthesized using various methods. One of the most common methods involves the reaction of 1-naphthylamine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to obtain the final product. Other methods include the reaction of 1-naphthylamine with 2-bromoacetic acid followed by the addition of methylamine and urea.
科学的研究の応用
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.
特性
CAS番号 |
102434-29-7 |
|---|---|
製品名 |
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- |
分子式 |
C14H15BrN2O |
分子量 |
307.19 g/mol |
IUPAC名 |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,16,18) |
InChIキー |
WVJVTGNCRLVKTL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
正規SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
その他のCAS番号 |
102434-29-7 |
同義語 |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-yl-urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



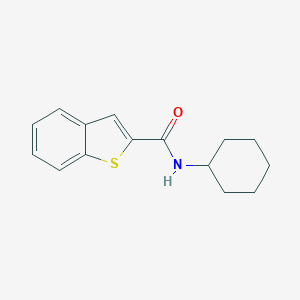
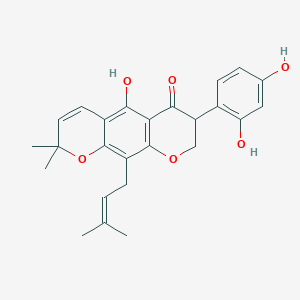
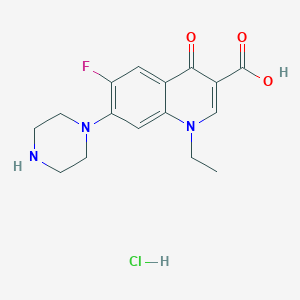
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
